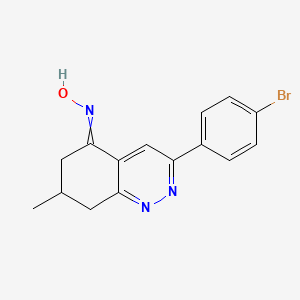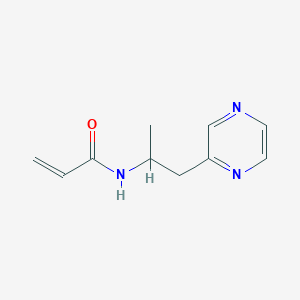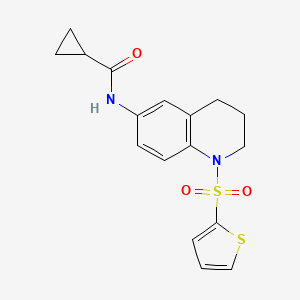![molecular formula C14H21N3O4S B2506020 4-[(ジメチルスルファモイルアミノ)メチル]-1-(4-メトキシフェニル)-2-オキソピロリジン CAS No. 954655-32-4](/img/structure/B2506020.png)
4-[(ジメチルスルファモイルアミノ)メチル]-1-(4-メトキシフェニル)-2-オキソピロリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(Dimethylsulfamoyl)amino]methyl}-1-(4-methoxyphenyl)pyrrolidin-2-one is a complex organic compound with a unique structure that combines a pyrrolidinone ring with a methoxyphenyl group and a dimethylsulfamoyl functional group
科学的研究の応用
4-{[(Dimethylsulfamoyl)amino]methyl}-1-(4-methoxyphenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.
作用機序
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This might be relevant to the compound “4-[(Dimethylsulfamoylamino)methyl]-1-(4-methoxyphenyl)-2-oxopyrrolidine”.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Dimethylsulfamoyl)amino]methyl}-1-(4-methoxyphenyl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. One common method involves the reaction of 4-methoxybenzaldehyde with an amine to form an imine intermediate, which is then reduced to the corresponding amine. This amine is then reacted with a sulfonyl chloride to introduce the dimethylsulfamoyl group. The final step involves the cyclization of the intermediate to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4-{[(Dimethylsulfamoyl)amino]methyl}-1-(4-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the sulfonyl group can yield a sulfide derivative.
類似化合物との比較
Similar Compounds
- 4-{[(Dimethylsulfamoyl)amino]methyl}-N-ethylbenzamide
- 4-[(Dimethylsulfamoyl)(methyl)amino]-1-methylpiperidinium
Uniqueness
4-{[(Dimethylsulfamoyl)amino]methyl}-1-(4-methoxyphenyl)pyrrolidin-2-one is unique due to its combination of a pyrrolidinone ring with a methoxyphenyl group and a dimethylsulfamoyl functional group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
特性
IUPAC Name |
4-[(dimethylsulfamoylamino)methyl]-1-(4-methoxyphenyl)-2-oxopyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-16(2)22(19,20)15-9-11-8-14(18)17(10-11)12-4-6-13(21-3)7-5-12/h4-7,11,15H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHCIIIMBJMYHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-methyl-7-(3-methylbutyl)-8-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2505937.png)
![2-(4-chlorophenoxy)-N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B2505938.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2505939.png)
![2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2505941.png)
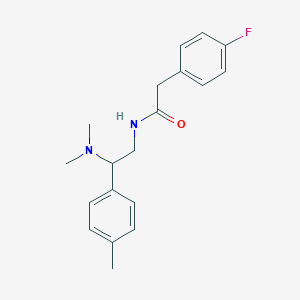
![Ethyl 2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetate hydrochloride](/img/structure/B2505944.png)
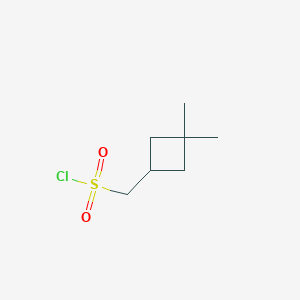
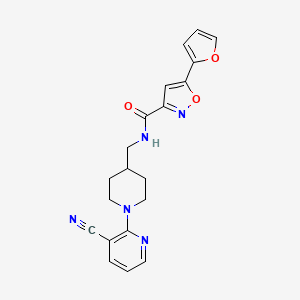
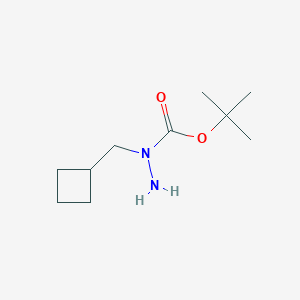
![(E)-4-(Dimethylamino)-N-[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]but-2-enamide](/img/structure/B2505951.png)
